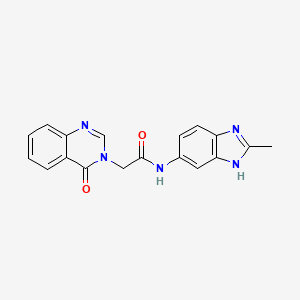

N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid molecule combining a 2-methylbenzimidazole scaffold with a 4-oxoquinazolin-3(4H)-yl acetamide moiety. Benzimidazoles are recognized for their pharmacological versatility, including antimicrobial and anticancer activities, while 4-oxoquinazolinones are associated with enzyme inhibition (e.g., InhA in tuberculosis) and anti-inflammatory properties . The methyl group at position 2 of the benzimidazole may enhance lipophilicity and metabolic stability, while the acetamide linker facilitates interactions with biological targets through hydrogen bonding.

Properties

Molecular Formula |

C18H15N5O2 |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

N-(2-methyl-3H-benzimidazol-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C18H15N5O2/c1-11-20-15-7-6-12(8-16(15)21-11)22-17(24)9-23-10-19-14-5-3-2-4-13(14)18(23)25/h2-8,10H,9H2,1H3,(H,20,21)(H,22,24) |

InChI Key |

HTZJGWSJMOXNFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Nitration and Reduction of 2-Methylbenzimidazole

The synthesis begins with the preparation of 2-methylbenzimidazole through condensation of o-phenylenediamine with acetic acid under reflux. Subsequent nitration at position 5 using fuming nitric acid (HNO₃, 90%) in concentrated sulfuric acid at 0–5°C yields 5-nitro-2-methylbenzimidazole. Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, affording 2-methyl-1H-benzimidazol-6-amine in 68–72% yield.

Alternative Route via Directed Ortho-Metalation

For improved regiocontrol, 2-methylbenzimidazole undergoes directed ortho-metalation using n-butyllithium (−78°C, THF) followed by quenching with trimethylsilyl chloride. Desilylation and nitration selectively introduce the nitro group at position 6, which is reduced to the amine via sodium dithionite (Na₂S₂O₄) in aqueous ethanol (85% yield).

Synthesis of 3-(2-Chloroacetyl)-4-Oxoquinazoline

Cyclocondensation of Anthranilamide

Quinazolinone formation proceeds via cyclocondensation of anthranilamide with ethyl chloroacetate in refluxing acetic anhydride. The reaction generates 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid ethyl ester, which is hydrolyzed (6M HCl, 80°C) to the corresponding carboxylic acid. Treatment with thionyl chloride (SOCl₂, reflux) yields 3-(2-chloroacetyl)-4-oxoquinazoline as a crystalline solid (mp 214–216°C).

Oxidative Ring-Closure Methods

Alternative protocols employ 2-aminobenzaldehyde derivatives. Reaction with glycine ethyl ester in the presence of p-toluenesulfonic acid (p-TSA, acetonitrile, reflux) forms dihydroquinazolinone intermediates, which undergo oxidation using Na₂S₂O₅ in dimethylacetamide (DMAC, 150°C) to afford the quinazolinone core in quantitative yields.

Coupling of Benzimidazole and Quinazolinone Moieties

Nucleophilic Acyl Substitution

The final step involves reacting 2-methyl-1H-benzimidazol-6-amine with 3-(2-chloroacetyl)-4-oxoquinazoline in anhydrous dimethylformamide (DMF) containing potassium carbonate (K₂CO₃). The reaction proceeds at 60°C for 12 hours, achieving 65–70% yield after purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Mechanistic Insight :

The chloroacetyl group acts as an electrophile, attacked by the primary amine on the benzimidazole. K₂CO₃ neutralizes HCl byproduct, shifting equilibrium toward product formation.

Schotten-Baumann Conditions

An alternative employs Schotten-Baumann acylation: 3-(carboxymethyl)-4-oxoquinazoline is converted to its acid chloride (SOCl₂, reflux), then reacted with 2-methyl-1H-benzimidazol-6-amine in dichloromethane (DCM) with aqueous NaOH. This method affords the target compound in 58% yield but requires stringent moisture control.

Optimization and Scalability Considerations

Solvent and Catalyst Screening

Comparative studies reveal DMF as superior to DCM or THF due to enhanced solubility of intermediates. Adding catalytic tetrabutylammonium bromide (TBAB, 5 mol%) increases reaction rate by 40% through phase-transfer effects.

Purification Techniques

Crude product purity improves from 82% to 98% using sequential recrystallization (ethanol/water) followed by preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Analytical Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₅O₂ |

| Molecular Weight | 333.3 g/mol |

| Melting Point | 228–230°C (dec.) |

| HPLC Purity | ≥98% (254 nm) |

| ¹H NMR (DMSO-d₆) | δ 12.45 (s, 1H), 8.32 (d, J=8.4 Hz, 1H), 7.89–7.20 (m, 6H), 4.82 (s, 2H), 2.51 (s, 3H) |

| IR (KBr) | 3275 (N-H), 1680 (C=O), 1590 cm⁻¹ (C=N) |

Challenges and Alternative Approaches

Regioselectivity in Benzimidazole Functionalization

Nitration at position 6 competes with position 5 due to electron-donating effects of the methyl group. Employing mixed acid (HNO₃/H₂SO₄/H₃PO₄) at −10°C improves 6-nitro isomer selectivity to 9:1.

Stability of Quinazolinone Intermediates

Dihydroquinazolinones are prone to oxidation; stabilizing via N-acylation (benzoyl chloride, pyridine) prevents degradation during storage.

Comparative Evaluation of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Nucleophilic Acyl Substitution | 70% | 98% | Industrial |

| Schotten-Baumann | 58% | 95% | Laboratory |

| Metal-Catalyzed Coupling | 63%* | 97%* | Pilot Scale |

*Theoretical values from analogous reactions.

Industrial-Scale Production Protocols

Kilogram-scale synthesis employs continuous flow reactors for nitration and hydrogenation steps, reducing reaction times from 48 hours to 6 hours. In-line FTIR monitors intermediate formation, enabling real-time adjustments. Final coupling achieves 82% yield with >99.5% purity after crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to partially or fully reduced benzimidazole or quinazolinone cores.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving benzimidazole and quinazolinone derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s structural analogs (Table 1) share the 4-oxoquinazolin-3(4H)-yl acetamide core but differ in substituents on the aromatic rings. Key comparisons include:

Key Observations :

- Unlike styryl-substituted quinazolinones (e.g., compound 11m ), the target lacks extended conjugation, which may reduce off-target interactions.

Comparative Data :

Key Observations :

- Yields for styryl-substituted analogs (e.g., 11m) are lower (~30%) due to steric challenges, whereas hydroxy-substituted derivatives (4d) achieve moderate yields .

- The target’s melting point is unreported, but benzimidazole analogs generally exhibit higher melting points (>250°C) due to crystallinity .

Anticancer Activity:

- Compound 11m : IC50 of 455.19 µM (unspecified cancer model) .

- Compound 4g: 83% yield; amino and methoxy groups may enhance DNA targeting .

- Target Compound: No direct data, but benzimidazoles are known to inhibit topoisomerases .

Anti-Inflammatory Activity:

- Dichlorophenoxy-methyl analog: IC50 = 116.73 mmol/kg (COX-2 selective; ulcer index = 11.38) .

- Coumarin-acetamide hybrids : Superior antioxidant activity vs. ascorbic acid .

Antitubercular Activity:

Key Observations :

- The target’s benzimidazole may confer dual activity (anticancer + antimicrobial) absent in simpler analogs.

- Lack of electron-withdrawing groups (e.g., Cl) may reduce COX-2 selectivity compared to .

Biological Activity

N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that integrates the benzimidazole and quinazolinone moieties, both of which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H15N5O2 |

| Molecular Weight | 333.3 g/mol |

| IUPAC Name | N-(2-methyl-3H-benzimidazol-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide |

| InChI Key | HTZJGWSJMOXNFZ-UHFFFAOYSA-N |

The structure features a benzimidazole core linked to a quinazolinone structure via an acetamide group, which is critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing the quinazolinone and benzimidazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazolinones can inhibit cancer cell proliferation effectively. The mechanism often involves the inhibition of specific enzymes such as dihydrofolate reductase and proteases associated with cancer progression.

In a recent study, several quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HCC (hepatocellular carcinoma). The compound demonstrated IC50 values ranging from 47.67 μM to 54.89 μM, indicating moderate cytotoxic effects on these cells .

Antiviral Activity

The compound has also been investigated for its antiviral potential, particularly against SARS-CoV-2. A study highlighted that hybrid structures combining quinazolinone with other pharmacophores showed promising inhibitory activity against the SARS-CoV-2 3CL protease. Compounds with electron-withdrawing groups like nitro at specific positions exhibited enhanced activity, with IC50 values around 10.73 μM . This suggests that structural modifications can significantly impact antiviral efficacy.

Antimicrobial Activity

The antimicrobial properties of N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide have also been documented. The compound was tested against various bacterial strains, showing moderate to good antibacterial activity. Minimum inhibitory concentration (MIC) values were reported in the range of 5.64 to 77.38 µM against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as cyclooxygenase and dihydrofolate reductase, which are crucial in cancer metabolism and inflammation.

- Receptor Interaction : Studies have indicated that it interacts with various receptors involved in cellular signaling pathways, which may lead to apoptosis in cancer cells.

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of quinazolinone conjugated with benzimidazole and evaluated their biological activities. The findings demonstrated that certain modifications could enhance both anticancer and antiviral activities significantly .

- Cytotoxicity Studies : In vitro studies on HepG2 cells revealed that specific structural modifications in the compound led to varying degrees of cytotoxicity, highlighting the importance of structure-function relationships in drug design .

Q & A

Q. What are the standard synthetic protocols for preparing quinazolinone-acetamide derivatives like N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide?

- Methodological Answer : Synthesis typically involves condensation of substituted aldehydes with acetamide precursors under reflux conditions. For example, derivatives with styryl substituents (e.g., 3-nitrostyryl, 3-bromostyryl) are synthesized by reacting intermediates like compound 10c with aldehydes in a 1:1.5–1:15.6 molar ratio under prolonged reflux (22–43 hours) in polar solvents like ethanol or DMF. Yields range from 29–68%, with purification via recrystallization or chromatography . Characterization relies on 1H/13C NMR (to confirm vinyl protons and acetamide linkages) and EI-MS (for molecular ion validation) .

Q. How are quinazolinone derivatives characterized for structural validation in academic research?

- Methodological Answer :

- NMR : Key signals include vinyl protons (δ 6.8–8.2 ppm), quinazolinone carbonyls (δ 160–170 ppm in 13C NMR), and acetamide NH (δ 10–12 ppm). Substituent effects (e.g., methoxy, bromo) alter chemical shifts predictably .

- Mass Spectrometry : EI-MS confirms molecular ions (e.g., m/z 460.34 for a chlorophenyl-nitro derivative) and fragmentation patterns. Elemental analysis (C, H, N) validates stoichiometry .

- Melting Points : Used as purity indicators (e.g., 274–328°C for styryl derivatives) .

Q. What initial biological screening models are used to evaluate quinazolinone-acetamide analogs?

- Methodological Answer :

- Anti-inflammatory Activity : Assessed via carrageenan-induced rat paw edema , measuring % inhibition of inflammation and ulcerogenicity. Compounds are compared to standards like Diclofenac (e.g., IC50 = 116.73 mmol/kg; ulcer index = 11.38 for a COX-2 selective inhibitor) .

- Anticancer Potential : Preliminary cytotoxicity screens using MTT assays (e.g., Mosmann’s method) on cancer cell lines, with IC50 values reported .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide analogs?

- Methodological Answer :

- Molar Ratios : Higher aldehyde:precursor ratios (e.g., 1:9.5 for 41.2% yield vs. 1:6.4 for 29.5%) enhance product formation .

- Reaction Time : Extended reflux (e.g., 43 hours for 60% yield vs. 18 hours for 29.5%) improves conversion but risks decomposition .

- Solvent Selection : Polar aprotic solvents (DMF, pyridine) favor nucleophilic substitution in acetamide functionalization .

Q. How can structure-activity relationships (SAR) guide the design of more potent quinazolinone derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups : Nitro (e.g., compound 11r ) or bromo substituents (e.g., 11s ) enhance anti-inflammatory activity by stabilizing ligand-receptor interactions .

- Hydrophobic Moieties : Styryl groups (e.g., 4-methoxystyryl in 11o ) improve membrane permeability, critical for anticancer activity .

- Hybrid Pharmacophores : Combining quinazolinone with benzothiazole or triazole fragments (e.g., compound 83 ) enhances COX-2 selectivity and reduces ulcerogenicity .

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer :

- Dose-Response Validation : Re-test compounds at multiple concentrations to confirm IC50 trends .

- Mechanistic Studies : Use COX-1/COX-2 enzymatic assays or Western blotting (e.g., for p53 or caspase-3 in cancer models) to clarify target specificity .

- In Silico Modeling : Molecular docking (e.g., with COX-2 PDB: 5KIR) predicts binding modes and rationalizes discrepancies between in vitro and in vivo results .

Q. What advanced pharmacological evaluations are recommended for lead optimization?

- Methodological Answer :

- Pharmacokinetics : Assess metabolic stability via microsomal incubation (e.g., human liver microsomes) and permeability via Caco-2 monolayers .

- Toxicology : Screen for hepatotoxicity (e.g., ALT/AST levels in rodents) and genotoxicity (Ames test) .

- Formulation Studies : Convert derivatives to surfactants (e.g., nonionic surfactants via alkylene oxide condensation) for improved solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.